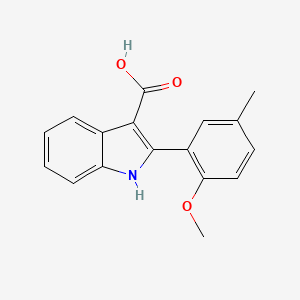
2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid” is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylic acid group (-COOH), and a methoxy group (-OCH3) attached to a methyl-substituted phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the carboxylic acid group, and the methoxy-substituted phenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The methoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-Methylindole-3-acetic acid and its 5-methoxy derivative, closely related to 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid, are used in synthesizing novel indole-benzimidazole derivatives. This synthesis process involves condensing these indole carboxylic acids with substituted o-phenylenediamines, demonstrating its utility in creating new chemical compounds (Wang et al., 2016).
Spectroscopic Profiling and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), prepared from a similar compound, 5-methoxyindole-2-carboxylic acid, was characterized using spectroscopic methods like FT-IR and FT-Raman. These studies provide insights into the electronic nature, bonding structures, and reactivity of the molecule, indicating its potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Structural Studies
The crystal structure of 5-methoxyindole-3-acetic acid (5-MIAA), closely related to our compound of interest, has been determined, revealing details about its hydrogen-bonded dimer structure and the conformation of its side-chain. Such structural studies are crucial for understanding the physical and chemical properties of these compounds (Sakaki et al., 1975).
Potential as Insulin Receptor Activators
A study describes the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, which include derivatives of indole-3-carboxylic acid. These compounds are investigated for their potential as insulin receptor activators, showcasing the biomedical applications of such chemicals (Chou et al., 2006).
Novel Synthesis Methods
Research has focused on developing new methods for preparing derivatives of 1H-indole-3-carboxylic acid, highlighting the ongoing innovation in synthesizing and manipulating these compounds. Such advancements are crucial for exploring their potential applications in various fields (Zhao et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-7-8-14(21-2)12(9-10)16-15(17(19)20)11-5-3-4-6-13(11)18-16/h3-9,18H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBXTCMZNCKBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416010.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1416011.png)

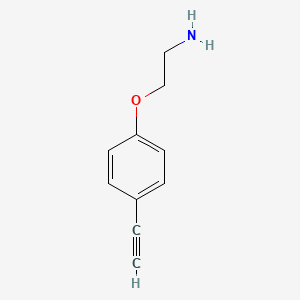
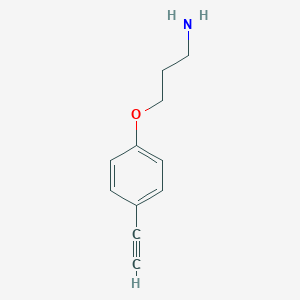
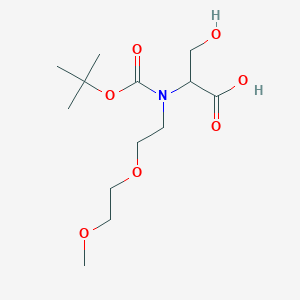
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416021.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416022.png)
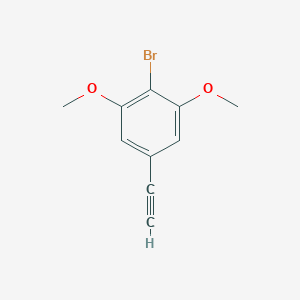
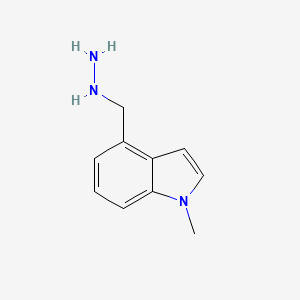
![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
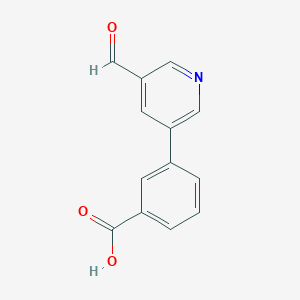
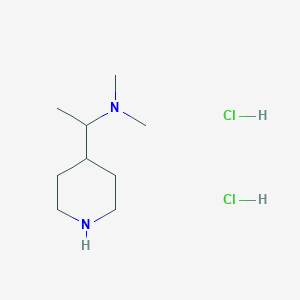
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)